Cephradine monohydrate

Übersicht

Beschreibung

Cephradine monohydrate is a first-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C and is used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft tissues . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cephradine monohydrate involves several key steps. Initially, D-α-phenylglycine undergoes Birch reduction to form a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts readily with 7-aminodesacetoxycephalosporanic acid to yield cephradine after deblocking .

Industrial Production Methods: In industrial settings, this compound is produced under stringent conditions to ensure high purity and potency. The process involves crystallization and purification steps to obtain the monohydrate form. The final product is preserved in tight containers to maintain its stability and potency .

Analyse Chemischer Reaktionen

Types of Reactions: Cephradine monohydrate primarily undergoes substitution reactions due to the presence of the β-lactam ring. This ring is susceptible to nucleophilic attack, leading to the formation of various derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and nucleophiles. The reactions typically occur under mild conditions to prevent the degradation of the β-lactam ring .

Major Products: The major products formed from the reactions of this compound include various cephalosporin derivatives, which retain the antibacterial activity of the parent compound .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Antibiotic Treatments

Cephradine monohydrate is primarily utilized for treating various bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. It is effective against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .

Pharmaceutical Formulations

This compound is incorporated into both oral and injectable formulations to ensure effective delivery of medication. The formulation strategies are crucial for enhancing patient compliance and therapeutic outcomes .

Veterinary Medicine

this compound is also applied in veterinary practices to treat infections in animals, demonstrating its versatility across species. This includes treatment for common infections seen in pets and livestock .

Surgical Prophylaxis

In surgical settings, cephradine has been used for prophylaxis to prevent postoperative infections, especially in procedures such as appendectomy and cesarean sections .

Research Applications

Pharmacological Studies

this compound serves as a model compound in pharmacological research, particularly in studies focused on antibiotic mechanisms and resistance patterns. This research is vital for the development of new antibiotics and understanding existing drug efficacy .

Interaction Studies

Research has explored the interaction of cephradine with metal ions, revealing insights into its antimicrobial activity when complexed with substances like zinc sulfate and ferrous sulfate. These studies indicate that complexation can impact the drug's effectiveness against certain bacteria .

Crystallization Research

this compound has been studied for its crystallization properties, which are essential for understanding its stability and solubility in various solvent systems. This knowledge aids in the formulation of stable pharmaceutical products .

Quality Control in Manufacturing

In pharmaceutical manufacturing, this compound is used in quality control processes to ensure the efficacy and safety of antibiotic products. Its consistent performance helps manufacturers meet regulatory standards .

Case Studies

Wirkmechanismus

Cephradine monohydrate exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria . The primary molecular targets of this compound are the PBPs, which are essential for the cross-linking of the peptidoglycan structure in the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

- Cephalexin

- Cefadroxil

- Cefazolin

- Cefaclor

Cephradine monohydrate stands out due to its high bioavailability and low protein binding, making it an effective option for treating a wide range of bacterial infections .

Biologische Aktivität

Cephradine monohydrate, a first-generation cephalosporin antibiotic, exhibits significant biological activity against a variety of Gram-positive and Gram-negative bacteria. This article delves into its pharmacological mechanisms, interactions, and clinical efficacy, supported by data tables and research findings.

Cephradine functions as a beta-lactam antibiotic , primarily targeting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) , inhibiting the final stages of peptidoglycan layer formation in bacterial cell walls. This action leads to bacterial lysis mediated by autolytic enzymes:

- Target PBPs : Cephradine specifically inhibits PBP 1A in Escherichia coli .

- Spectrum of Activity : Effective against various pathogens including:

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Excretion : Over 90% is excreted unchanged in urine within six hours .

- Half-life : Not explicitly defined but generally short due to rapid renal clearance.

Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Weight | 367.420 g/mol |

| Molecular Formula | C₁₆H₂₁N₃O₅S |

| Melting Point | 140-142°C (decomposes) |

| Common Uses | Respiratory infections, skin infections, urinary tract infections . |

Interaction Studies

Recent studies have explored the interaction of this compound with surfactants, which can influence its solubility and stability:

- Conductivity Techniques : Investigated interactions with cationic surfactant cetyltrimethylammonium bromide (CTAB) and anionic surfactant sodium dodecyl sulfate (SDS), revealing significant insights into formulation stability .

- UV-Visible Spectroscopy : Used to study interactions with non-ionic surfactants like Triton X-100 .

Clinical Efficacy

A comparative study assessed the effectiveness of cephradine against amoxicillin-clavulanate in treating recurrent urinary tract infections. The results indicated:

- Cure Rates : Cephradine showed a cure rate of 89%, comparable to 88% for amoxicillin-clavulanate.

- Relapse Rates : Similar relapse rates were observed (14% for cephradine vs. 11% for amoxicillin-clavulanate) .

Case Studies

- Study on Polymorphs :

- Drug Formulation Research :

Eigenschaften

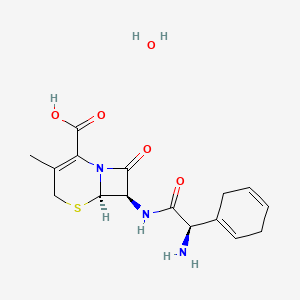

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860560 | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-50-9, 75975-70-1 | |

| Record name | Cephradine dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHRADINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.